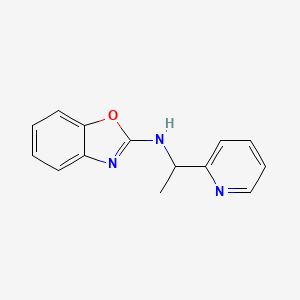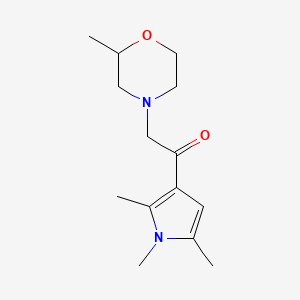
2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone is not fully understood. However, it has been shown to interact with various biological targets, including enzymes, receptors, and DNA. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation by targeting key signaling pathways. In addition, it has been shown to inhibit the aggregation of amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis by modulating the expression of various genes involved in cell proliferation and survival. In addition, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, by targeting key signaling pathways. Furthermore, it has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta peptide and reducing oxidative stress.
実験室実験の利点と制限
One of the main advantages of 2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and has been shown to exhibit potent biological activity in various assays. However, one of the main limitations is its relatively low solubility in water, which can limit its use in biological assays. In addition, its mechanism of action is not fully understood, which can limit its potential applications in drug discovery.
将来の方向性
There are several future directions for the study of 2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, studies are needed to optimize its pharmacokinetic properties, including solubility and bioavailability, to improve its potential applications in drug discovery. Third, studies are needed to explore its potential applications in other fields, including materials science and catalysis. Finally, studies are needed to investigate its potential applications in combination therapy for the treatment of various diseases.
合成法
The synthesis of 2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone involves the condensation of 2-methyl-4-morpholinol and 1,2,5-trimethyl-3-pyrroline-1-oxide in the presence of a suitable acid catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield.
科学的研究の応用
2-(2-Methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, it has been investigated for its potential applications in organic synthesis as a versatile building block for the synthesis of various compounds.
特性
IUPAC Name |
2-(2-methylmorpholin-4-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-7-13(12(3)15(10)4)14(17)9-16-5-6-18-11(2)8-16/h7,11H,5-6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXZIPWHZSUKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC(=O)C2=C(N(C(=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Oxolane-2-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7492110.png)

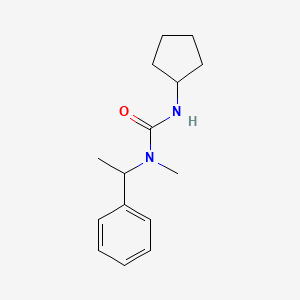
![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)
![2-Methyl-4-[(4-pyrazol-1-ylphenyl)methyl]morpholine](/img/structure/B7492132.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7492137.png)
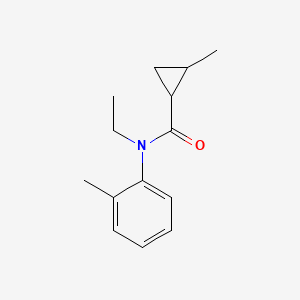
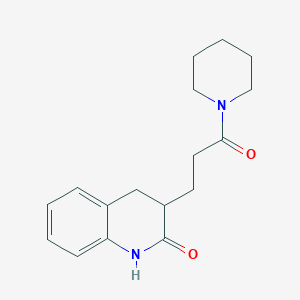
![N-[6-(dimethylamino)pyridin-3-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7492172.png)
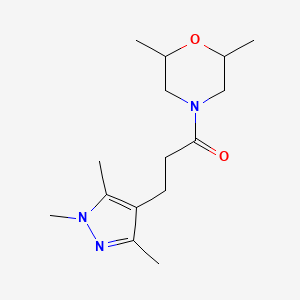
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)
![N-[1-(2-methylcyclopropanecarbonyl)piperidin-4-yl]benzamide](/img/structure/B7492194.png)
